Bienvenue dans la boutique en ligne BenchChem!

6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Ion channel pharmacology Cardiac safety profiling T-type calcium channel

6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 161554-58-1, molecular formula C₁₇H₁₄N₂O₃, MW 294.31 g/mol) is a synthetic small-molecule chromene derivative featuring a 2-phenylimino substituent, a primary carboxamide at position 3, and a methoxy group at position 6 on the chromene core. Its computed physicochemical properties include a logP of 2.01–3.24, a polar surface area of 57.5–74 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors, and it carries an NSC designation (NSC701098) in the NCI screening collection.

Molecular Formula C17H14N2O3
Molecular Weight 294.3g/mol
CAS No. 161554-58-1
Cat. No. B512197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
CAS161554-58-1
Molecular FormulaC17H14N2O3
Molecular Weight294.3g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N
InChIInChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20)
InChIKeyGNVLBFGDXZXKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 161554-58-1): Baseline Identity and Physicochemical Profile for Procurement Decisions


6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 161554-58-1, molecular formula C₁₇H₁₄N₂O₃, MW 294.31 g/mol) is a synthetic small-molecule chromene derivative featuring a 2-phenylimino substituent, a primary carboxamide at position 3, and a methoxy group at position 6 on the chromene core . Its computed physicochemical properties include a logP of 2.01–3.24, a polar surface area of 57.5–74 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors, and it carries an NSC designation (NSC701098) in the NCI screening collection [1].

Why Generic Substitution of 6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide with Unsubstituted or 2-Oxo Chromene Analogs Is Scientifically Unsupported


Within the 2H-chromene-3-carboxamide class, seemingly minor structural modifications produce divergent biological and physicochemical profiles. The 6-methoxy substituent differentiates this compound from the des-methoxy analog (C₁₆H₁₂N₂O₂, MW 264.28) by contributing approximately 30 Da to molecular weight, altering lipophilicity and hydrogen-bonding capacity . Critically, the 2-phenylimino group distinguishes it from 2-oxo chromene-3-carboxamides, which are well-characterized as potent MAO-B inhibitors in the nanomolar range [1]. Published structure-activity relationship (SAR) evidence demonstrates that modifications to the chromene core—including the nature of the 2-position substituent and ring hydroxylation patterns—can shift inhibitory potency by several orders of magnitude [1][2]. These class-level SAR findings preclude the assumption that any 2H-chromene-3-carboxamide can serve as a functional substitute without quantitative verification.

Quantitative Differentiation Evidence for 6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide Relative to Closest Analogs and In-Class Candidates


Ion Channel Selectivity: Preferential Cav3.2 T-Type Calcium Channel Activity Over hERG Potassium Channel Liability

In whole-cell patch clamp assays using recombinant human ion channels expressed in mammalian cells, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exhibits moderate inhibition of the T-type calcium channel Cav3.2 (IC₅₀ = 800 nM) while displaying substantially weaker activity against the hERG potassium channel (IC₅₀ = 13,000 nM), yielding a selectivity ratio of approximately 16-fold favoring Cav3.2 over the primary cardiac safety liability target [1].

Ion channel pharmacology Cardiac safety profiling T-type calcium channel

CYP2D6 Drug-Metabolizing Enzyme Interaction: Low Inhibitory Potency Suggests Reduced Drug-Drug Interaction Risk

In a recombinant human CYP2D6 inhibition assay utilizing 7-methoxy-4-(aminomethyl)-coumarin as the fluorogenic substrate, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide demonstrated an IC₅₀ of 4,500 nM (4.5 µM) [1]. This value is approximately 5.6-fold higher (i.e., weaker inhibition) than its Cav3.2 IC₅₀ and roughly 3-fold below the hERG IC₅₀, providing a quantitative CYP2D6 interaction benchmark within the same compound context [1].

Drug metabolism CYP450 inhibition Drug-drug interaction

Physicochemical Differentiation of 6-Methoxy Substitution: Lipophilicity, Polar Surface Area, and Hydrogen-Bonding Profile Relative to the Des-Methoxy Analog

The presence of the 6-methoxy substituent on the chromene ring distinguishes this compound from the des-methoxy analog (2-(phenylimino)-2H-chromene-3-carboxamide, CAS 910218-54-1, C₁₆H₁₂N₂O₂, MW 264.28) . The methoxy group contributes an additional oxygen atom, increasing the molecular weight by 30 Da, adding one hydrogen bond acceptor (total 5 vs. 4 in the des-methoxy analog), and modifying the computed logP. The experimental logP for the target compound is 2.01 with a polar surface area of 57.5 Ų , while ACD/Labs predicted values give a logP of 3.24 and PSA of 74 Ų . These differences alter the compound's position in the Ro5 compliance space compared to unsubstituted analogs and affect its suitability for CNS penetration, solubility, and metabolic stability profiling.

Physicochemical profiling Drug-likeness Lead optimization

Class-Level SAR Context: 2-Phenylimino Substitution Confers a Distinct Pharmacological Trajectory Distinct from 2-Oxo Chromene-3-Carboxamide MAO-B Inhibitors

Published SAR studies on chromone-3-carboxamides demonstrate that 2-oxo-substituted derivatives (chromones) are potent and selective MAO-B inhibitors, with representative compounds exhibiting IC₅₀ values in the nanomolar range (e.g., compound 9: hMAO-B IC₅₀ in the low nanomolar range) and high selectivity over MAO-A [1]. In contrast, the 2-phenylimino substitution present in the target compound represents a fundamentally different electronic and steric environment at position 2, which SAR evidence from the 2-phenyliminochromene AKR1B10 inhibitor series indicates can redirect target engagement toward aldo-keto reductase family members rather than MAO isoforms [2]. Specifically, in the AKR1B10 inhibitor series, the 2-phenylimino moiety was found to be a critical structural prerequisite for potent inhibition, with the most potent derivative (5n) achieving a Ki of 1.3 nM against AKR1B10 [2].

Structure-activity relationship MAO-B inhibition Scaffold differentiation

NCI-60 Screening Inclusion: NSC701098 Designation Confirms Pan-Cancer Cytotoxicity Screening Eligibility

The compound carries the designation NSC701098 in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, as evidenced by its ChemSpider database entry listing NCI60_036348 as a linked identifier . NCI-60 inclusion status indicates that the compound has been accessioned for screening against the standardized 60 human tumor cell line panel, providing a structured cytotoxicity evaluation framework. This designation enables direct procurement for comparative NCI-60 profiling against other NSC-designated chromene analogs, where differential growth inhibition (GI₅₀) patterns across the panel can be quantitatively compared.

Cancer pharmacology NCI-60 screening Cytotoxicity profiling

Recommended Research and Industrial Application Scenarios for 6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide Based on Verified Differential Evidence


T-Type Calcium Channel (Cav3.2) Focused Screening and Lead Optimization Programs

The demonstrated Cav3.2 IC₅₀ of 800 nM with a 16-fold selectivity window over hERG (IC₅₀ = 13,000 nM) supports procurement of this compound as a starting point for medicinal chemistry optimization targeting T-type calcium channel-mediated disorders [1]. The selectivity data allow structure-activity relationship expansion while monitoring hERG counter-screening in parallel, using the established IC₅₀ ratio as a benchmark for analog comparison [1].

CYP450 Drug-Drug Interaction Liability Assessment in Early-Stage Preclinical Profiling

With a CYP2D6 IC₅₀ of 4,500 nM—well above the commonly accepted 1 µM risk threshold—this compound can serve as a reference standard or internal control in CYP inhibition panels when evaluating chromene-based compound libraries [1]. Its low CYP2D6 inhibitory potency makes it a suitable scaffold for further derivatization where minimizing cytochrome P450 interaction is a program objective [1].

AKR1B10-Targeted Cancer Therapeutics Research Leveraging the 2-Phenyliminochromene Pharmacophore

SAR evidence from the 2-phenyliminochromene series demonstrates that this scaffold can achieve sub-nanomolar AKR1B10 inhibition (Ki = 1.3 nM for the optimized derivative 5n) [2]. 6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, bearing the core 2-phenyliminochromene-3-carboxamide pharmacophore with a 6-methoxy substituent, represents an accessible starting point for systematic derivatization of the chromene ring aimed at replicating or improving upon the AKR1B10 potency demonstrated in the published series [2].

NCI-60 Comparative Cytotoxicity Profiling Within Chromene-Based Compound Collections

The compound's NSC701098 designation confirms its inclusion in the NCI DTP repository and eligibility for NCI-60 one-dose and five-dose screening . Procurement for NCI-60 testing enables quantitative comparison of GI₅₀ profiles against other NSC-accessioned chromene derivatives, facilitating the identification of tumor-type-specific sensitivity patterns and guiding subsequent in vivo efficacy studies .

Quote Request

Request a Quote for 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.